

Thermal Decomposition of Ammonium Nitrate Under Fire Conditions: A Technical Guide

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Compound of Interest

Compound Name: Ammonium nitrate

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Ammonium nitrate (NH_4NO_3) is a widely utilized chemical compound, primarily serving as a high-nitrogen fertilizer in agriculture and as a component in explosive mixtures for mining and construction.[1] While stable under normal storage conditions, it possesses potentially hazardous properties, particularly when subjected to high temperatures, such as those encountered in a fire.[2][3] Exposure to fire can lead to its thermal decomposition, a complex process that can escalate from a controlled reaction to a catastrophic detonation, as evidenced by several major industrial accidents.[1][4][5]

This guide provides an in-depth technical overview of the thermal decomposition of **ammonium nitrate** under fire conditions, focusing on the core chemical pathways, influencing factors, and the experimental methods used for its characterization.

Core Principles of Ammonium Nitrate Thermolysis

The thermal decomposition of **ammonium nitrate** is not a single reaction but a series of competing and consecutive processes that are highly dependent on temperature, pressure, and the presence of contaminants.[3][6] The process begins with an initial, reversible endothermic dissociation, which is then followed by a variety of irreversible exothermic reactions.[2][5]

- **Initial Endothermic Dissociation:** At all temperatures, the first step is the dissociation of **ammonium nitrate** into ammonia (NH_3) and nitric acid (HNO_3).[2][7] This reaction is endothermic, meaning it absorbs heat from its surroundings.



If the gaseous products are allowed to escape, this endothermic process can create a self-limiting thermal effect up to approximately 290°C.[2] However, under fire conditions, especially with confinement, this equilibrium is disrupted.

- **Exothermic Decomposition Pathways:** As temperatures rise, several exothermic reactions begin to occur, releasing significant amounts of heat and gaseous products. The nature of these reactions and their products changes with increasing temperature.[1][5]
 - Below 300°C: The primary exothermic reaction produces nitrous oxide (N_2O) and water (H_2O).[1] This is the basis for the controlled industrial production of N_2O . [5]
 - $\text{NH}_4\text{NO}_3 \rightarrow \text{N}_2\text{O} + 2\text{H}_2\text{O}, \Delta H = -36.8 \text{ kJ/mol } (-8.8 \text{ kcal/mol})$ [5]
 - Above 300°C: At higher temperatures, more complex and energetic reactions predominate, leading to the formation of nitrogen (N_2), oxygen (O_2), and various nitrogen oxides (NO , NO_2).[5][8][9] The reddish-brown cloud often seen in **ammonium nitrate** explosions is due to the formation of nitrogen dioxide (NO_2).[1][9]
 - $2\text{NH}_4\text{NO}_3 \rightarrow 2\text{N}_2 + \text{O}_2 + 4\text{H}_2\text{O}, \Delta H = -118 \text{ kJ/mol } (-28.2 \text{ kcal/mol})$ [5]
 - $4\text{NH}_4\text{NO}_3 \rightarrow 3\text{N}_2 + 2\text{NO}_2 + 8\text{H}_2\text{O}, \Delta H = -92.9 \text{ kJ/mol } (-22.2 \text{ kcal/mol})$ [5]

The rapid, large-scale generation of hot gases in a confined space is what leads to a pressure build-up and ultimately, an explosion.[2]

Key Factors Influencing Decomposition Under Fire Conditions

Several critical factors determine the rate and outcome of **ammonium nitrate** decomposition in a fire. The interplay of these factors can mean the difference between a controllable decomposition and a violent detonation.

- **Temperature and Heating Rate:** The temperature is the primary driver of the decomposition pathway. While decomposition begins around 170°C, explosive behavior is typically not

observed until temperatures reach 260-300°C.[8] Rapid heating, as experienced in a fire, can accelerate the transition to more energetic decomposition reactions.[9]

- **Confinement:** Confinement is a crucial determinant of the explosion hazard.[3] In a confined space (such as a sealed container or even a large, dense pile of material), the gaseous products of the initial endothermic dissociation (NH_3 and HNO_3) cannot escape.[2][3] This increases pressure, which in turn suppresses the endothermic dissociation and favors the exothermic decomposition pathways, leading to a self-accelerating, runaway reaction.[2][3] Detonation can occur at pressures as low as 20 atmospheres if contaminants are present.[1]
- **Contaminants and Catalysts:** The presence of impurities can dramatically lower the decomposition temperature and increase the sensitivity of **ammonium nitrate**. [3][9]
 - **Acids and Chlorides:** Acidic conditions and substances like chlorides are known to enhance the rate of decomposition.[2][10]
 - **Metals and Metal Oxides:** Certain metals and their oxides, such as copper, chromium, and iron, can act as catalysts, significantly lowering the activation energy required for decomposition.[11][12]
 - **Combustible Materials:** Mixing **ammonium nitrate** with combustible materials like fuel oil, wax, or even organic dust creates a potent explosive mixture (e.g., ANFO).[2][7] As an oxidizer, **ammonium nitrate** can sustain a fire in combustible material even in the absence of atmospheric oxygen.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of **ammonium nitrate**.

Table 1: Key Temperature Thresholds for **Ammonium Nitrate**

Parameter	Temperature (°C)	Temperature (K)	Notes
Crystal Phase Transition (IV → III)	32.3	305.5	Orthorhombic to Orthorhombic transition, associated with a change in volume. [1] [13]
Melting Point	169.6	442.8	Transition from solid to liquid phase. [1]
Onset of Decomposition	~170 - 200	~443 - 473	Significant decomposition begins. [7] [8]
Irreversible Decomposition Range	230 - 260	503 - 533	The primary reaction produces N ₂ O and H ₂ O. [9]
Self-Accelerating Decomposition	> 280	> 553	Capable of rapid, runaway decomposition and detonation. [9]

| Predominant Explosive Decomposition | > 300 | > 573 | Reactions producing N₂, O₂, and NO₂ become dominant.[\[5\]](#) |

Table 2: Thermochemical Data for Decomposition Reactions

Reaction	Enthalpy of Reaction (ΔH)	Type
$\text{NH}_4\text{NO}_3 \rightleftharpoons \text{NH}_3 + \text{HNO}_3$	+176 kJ/mol (+44.6 kcal/mol)	Endothermic, Reversible
$\text{NH}_4\text{NO}_3 \rightarrow \text{N}_2\text{O} + 2\text{H}_2\text{O}$	-36.8 kJ/mol (-8.8 kcal/mol)	Exothermic, Irreversible
$2\text{NH}_4\text{NO}_3 \rightarrow 2\text{N}_2 + \text{O}_2 + 4\text{H}_2\text{O}$	-118 kJ/mol (-28.2 kcal/mol)	Exothermic, Irreversible
$4\text{NH}_4\text{NO}_3 \rightarrow 3\text{N}_2 + 2\text{NO}_2 + 8\text{H}_2\text{O}$	-92.9 kJ/mol (-22.2 kcal/mol)	Exothermic, Irreversible

Data sourced from Keleti (1985) as cited in[5].

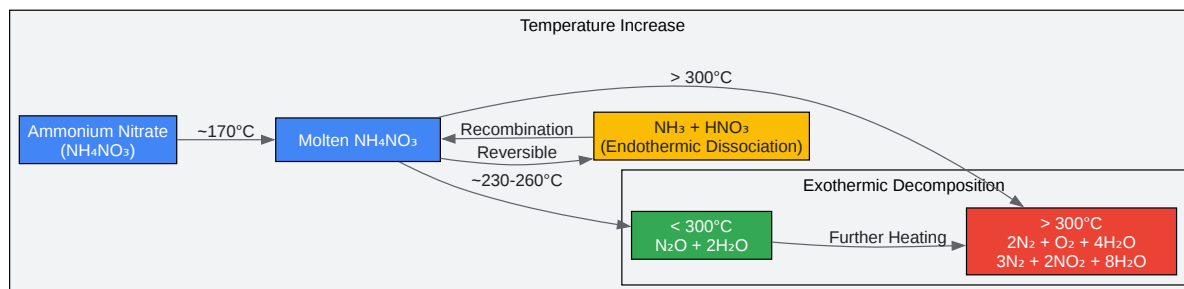
Table 3: Activation Energies for Thermal Decomposition

Condition	Activation Energy (E_a)	Method	Reference
Pure Ammonium Nitrate	102.6 kJ/mol	DSC-TGA	[14]
Pure Ammonium Nitrate	~156-165 kJ/mol	Starink, KAS, FWO	[11]
Pure Ammonium Nitrate	170 kJ/mol	Experimental	[15]
Pure Ammonium Nitrate	31.4 kcal (~131 kJ/mol)	Isothermal Kinetics	[10]
With Pyrite (FeS_2)	101.8 kJ/mol	DSC-TGA	[14]
With Copper Ferrite (CF)	~81-86 kJ/mol	Starink, KAS, FWO	[11]

| With $\text{CoNiZnFe}_2\text{O}_4$ | 82 ± 1 kJ/mol | DTA [[16] |

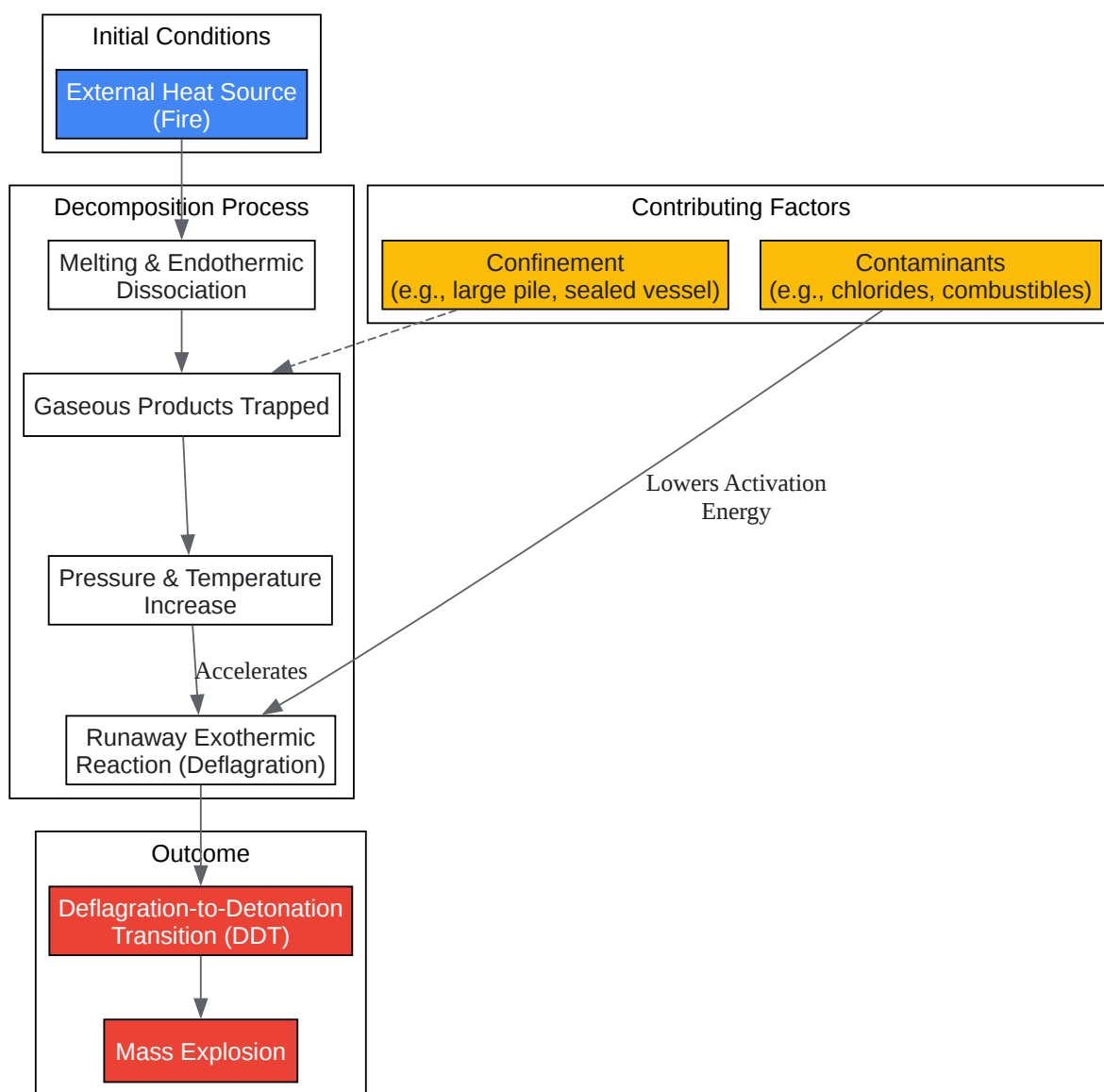
Visualizing Decomposition Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in **ammonium nitrate** decomposition.



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Caption: Thermal decomposition pathways of **ammonium nitrate** with increasing temperature.



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Caption: Logic flow from fire to explosion (Deflagration-to-Detonation Transition).

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition kinetics of **ammonium nitrate** are primarily investigated using thermoanalytical techniques.

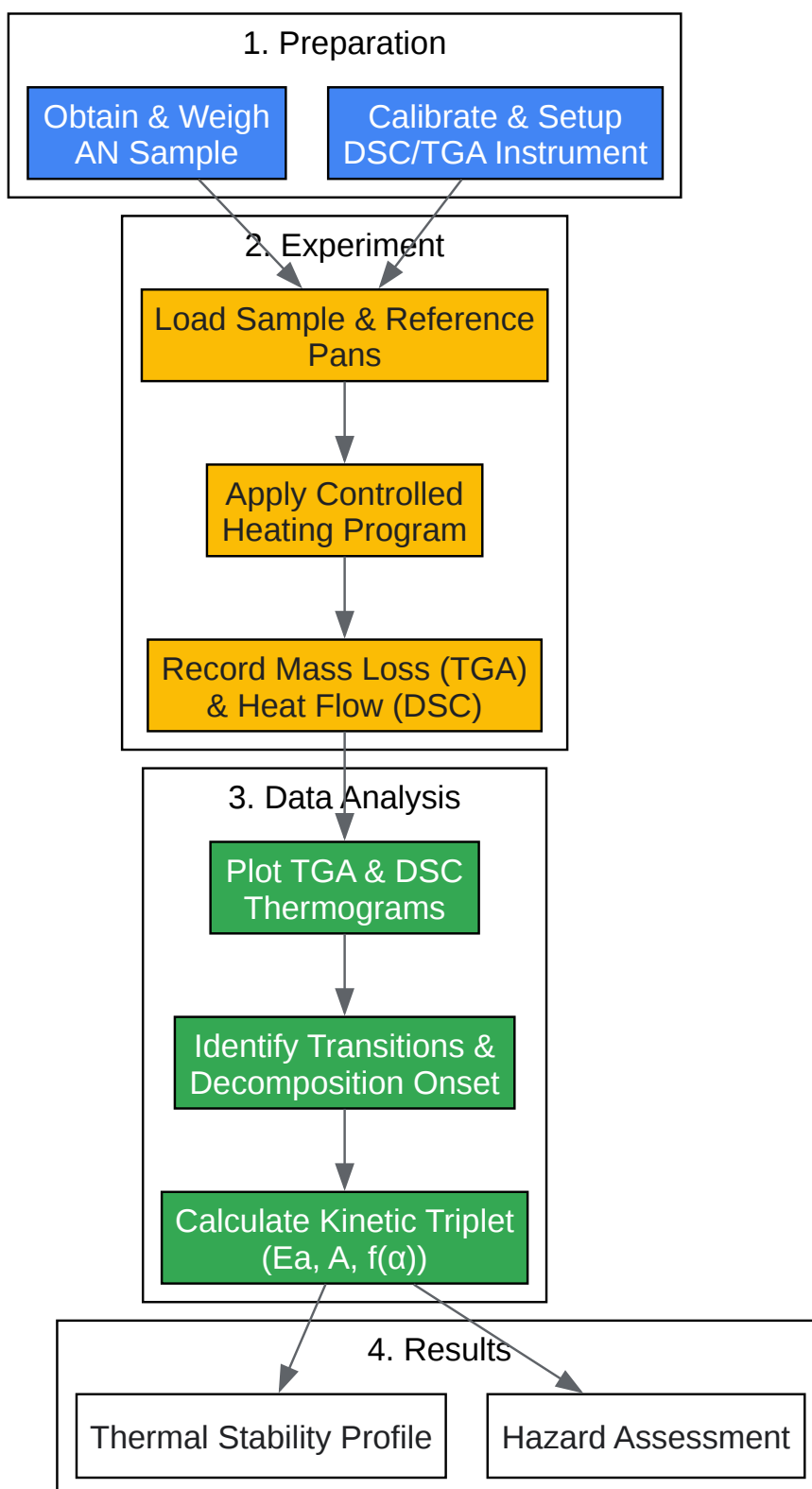
A. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These are often performed simultaneously (DSC-TGA) to provide comprehensive information.

- Objective: To determine the temperatures of phase transitions (e.g., melting), the onset temperature of decomposition, mass loss during decomposition, and the associated heat flow (endothermic or exothermic).
- Methodology:
 - Sample Preparation: A small, precisely weighed sample of **ammonium nitrate** (typically a few milligrams) is placed into a sample pan (e.g., aluminum or ceramic).
 - Instrument Setup: The sample pan and an empty reference pan are placed inside the DSC-TGA instrument.
 - Heating Program: The instrument heats the sample and reference pans at a controlled, linear rate (e.g., 5, 10, or 20 K/min) under a specific atmosphere (e.g., inert nitrogen or argon).[\[17\]](#)[\[18\]](#)
 - Data Acquisition: The instrument continuously measures:
 - Mass Loss (TGA): The weight of the sample is monitored as a function of temperature. A sharp decrease in mass indicates decomposition where gaseous products are evolved.
 - Differential Heat Flow (DSC): The difference in heat required to raise the temperature of the sample compared to the reference is measured. This reveals endothermic events (like melting) and exothermic events (like decomposition).[\[7\]](#)
 - Analysis: The resulting TGA and DSC curves are analyzed to identify key temperatures and calculate kinetic parameters like activation energy using methods such as the Kissinger or isoconversional (e.g., Friedman, KAS) models.[\[11\]](#)[\[16\]](#)

B. Isothermal Calorimetry

- Objective: To measure the heat generated by the decomposition of **ammonium nitrate** at a constant temperature over time. This is useful for studying reaction kinetics under specific temperature conditions.
- Methodology:
 - Sample Containment: A sample is placed in a sealed reaction vessel or capillary tube.[\[7\]](#)
 - Temperature Control: The vessel is placed in a constant temperature bath or a calorimeter maintained at the desired experimental temperature (e.g., 230°C, 250°C, 270°C).[\[7\]](#)
 - Measurement: The heat flow from the sample is measured over an extended period. For gaseous products, the volume and composition can be analyzed post-experiment using techniques like Gas Chromatography (GC) or Fourier-Transform Infrared Spectroscopy (FTIR).[\[7\]](#)
 - Analysis: The data provides information on the rate of heat release and the total energy of decomposition at a specific temperature.



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Caption: General experimental workflow for DSC/TGA analysis of **ammonium nitrate**.

Conclusion

The thermal decomposition of **ammonium nitrate** under fire conditions is a multifaceted process governed by a delicate balance between an initial endothermic dissociation and subsequent, more powerful exothermic reactions. While pure, unconfined **ammonium nitrate** is relatively stable, the risks escalate dramatically in a fire scenario.[3] The critical factors of confinement, which traps gaseous products and accelerates heating, and contamination with combustibles or catalysts, which lower the decomposition temperature, can create a pathway for a catastrophic deflagration-to-detonation transition.[3][4] A thorough understanding of these principles, supported by quantitative data from rigorous experimental protocols, is essential for ensuring the safe handling, storage, and transport of this vital chemical compound.

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